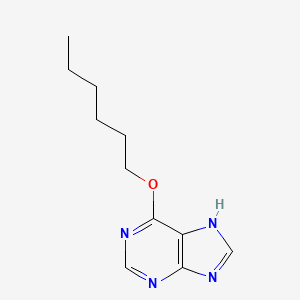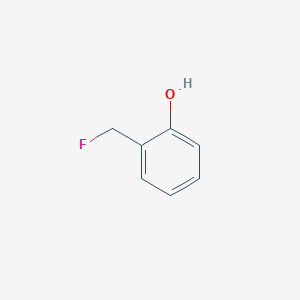![molecular formula C6H10ClO3PS B14557343 2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 62164-15-2](/img/structure/B14557343.png)
2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound with a unique structure that includes a chloroethylsulfanyl group and a dioxaphospholanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a chloroethylsulfanyl compound with a dioxaphospholanone precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or hydrogenated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The chloroethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dioxaphospholanone ring may also participate in binding interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Bromo-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-[2-Iodo-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one
- 2-[2-Chloro-2-(methylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one
Uniqueness
2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloroethylsulfanyl group and a dioxaphospholanone ring allows for diverse applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
62164-15-2 |
|---|---|
Molecular Formula |
C6H10ClO3PS |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-(2-chloro-2-ethylsulfanylethenyl)-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C6H10ClO3PS/c1-2-12-6(7)5-11(8)9-3-4-10-11/h5H,2-4H2,1H3 |
InChI Key |
BHYGUOUWPZKJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CP1(=O)OCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(2-Nitroethenyl)-2-[3-(2-nitroethenyl)phenoxy]phenol](/img/structure/B14557286.png)



![4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid](/img/structure/B14557313.png)

![2,2'-[Dodecane-1,2-diylbis(oxy)]diacetonitrile](/img/structure/B14557331.png)
![5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14557333.png)


